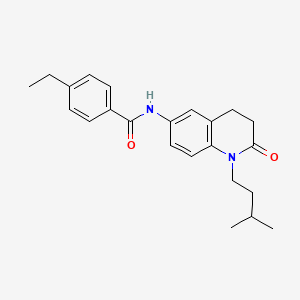
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that likely shares structural and functional characteristics with other 4-oxoquinoline derivatives. These compounds are significant in medicinal chemistry due to their biological and synthetic versatility, often associated with pharmacological activities such as antibacterial and antiviral properties . The presence of a carbox
Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry Applications
The study of 4-oxoquinolines, including compounds structurally similar to 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, indicates their significance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities like antibacterial and antiviral effects. For instance, N-1-alkylated-4-oxoquinoline derivatives exhibit diverse biological activities due to their regioselective ethylation reactions, which are crucial for designing drugs with specific targets (Batalha et al., 2019). This suggests potential applications in developing new therapeutic agents.
Antimicrobial Research
Quinazolines and quinoline derivatives have been explored for their antimicrobial properties. Synthesis and characterization of new quinazolines, for example, have shown potential as antimicrobial agents against various bacteria and fungi, highlighting the utility of quinoline derivatives in addressing resistance to existing antibiotics (Desai et al., 2007). Such studies pave the way for the development of new antimicrobial compounds that could include variants of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Histone Deacetylase (HDAC) Inhibition for Cancer Therapy
Research on 4-oxoquinazoline-based N-hydroxypropenamides has demonstrated significant HDAC inhibitory activity and cytotoxicity against various human cancer cell lines, suggesting a role in cancer therapy. Compounds with modifications at specific positions on the 4-oxoquinazoline skeleton showed enhanced bioactivity, indicating the importance of structural modifications for therapeutic applications (Anh et al., 2021). This research area could potentially be applied to the development of cancer treatments using structurally related compounds.
Synthetic Methodologies
The synthetic versatility of benzamide derivatives, including those related to the query compound, is evident in methodologies for constructing complex polycyclic amides and isoquinolines. These synthetic routes involve oxidative C-H activation and offer a framework for developing novel synthetic strategies for similar compounds, potentially expanding the chemical space for drug discovery and material sciences (Song et al., 2010).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Many tetrahydroquinoline derivatives have been found to have antimicrobial, anticancer, and antiviral activities . The mechanism of action could involve interaction with biological targets such as enzymes or receptors, but without specific studies on this compound, it’s difficult to predict.
Propriétés
IUPAC Name |
4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-17-5-7-18(8-6-17)23(27)24-20-10-11-21-19(15-20)9-12-22(26)25(21)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDQMRUPKUHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)
![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)
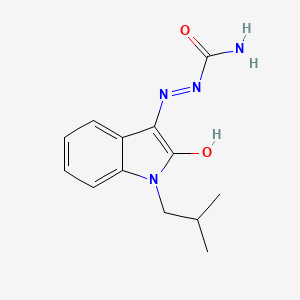
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)

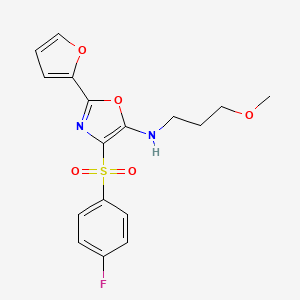
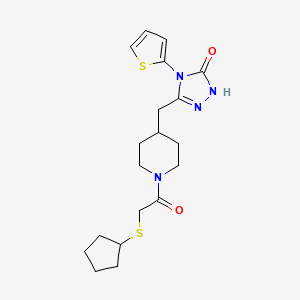
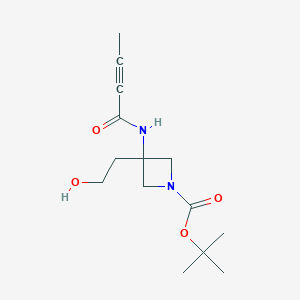
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)